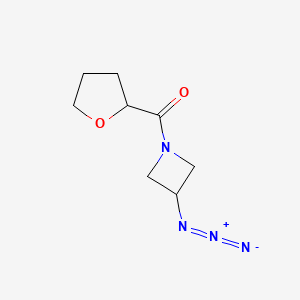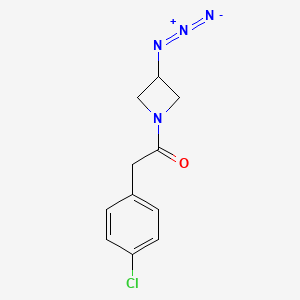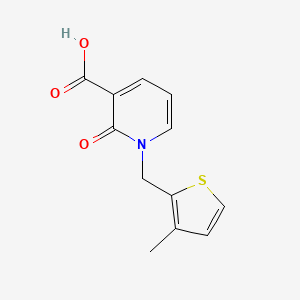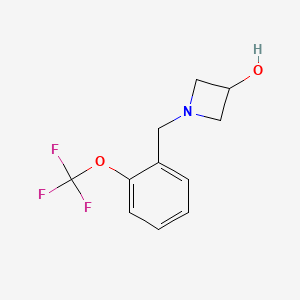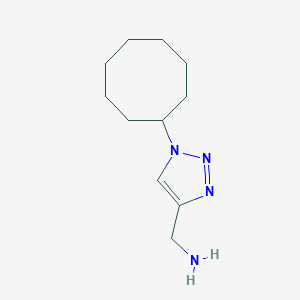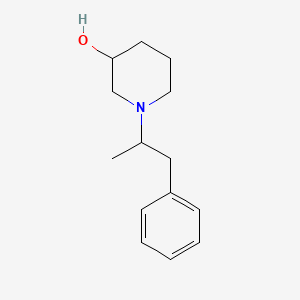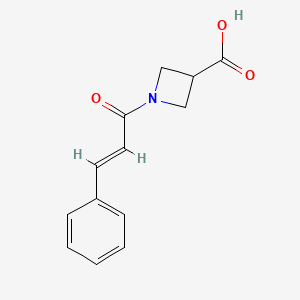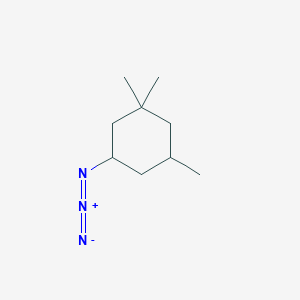
(3-Azidoazetidin-1-yl)(furan-3-yl)methanone
Descripción general
Descripción
(3-Azidoazetidin-1-yl)(furan-3-yl)methanone is a useful research compound. Its molecular formula is C8H8N4O2 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Drug Design
Heterocyclic compounds, such as furan derivatives, play a significant role in drug design due to their presence in a wide range of bioactive molecules. The review by Ostrowski (2022) emphasizes the importance of furan-2-yl and furan-3-yl substituents in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and selected analogues. These compounds have been explored for their antiviral, antitumor, antimycobacterial, and antiparkinsonian activities, demonstrating the versatility of furan derivatives in addressing various health conditions (Ostrowski, 2022).
Antimicrobial Agents
Oxazolidinones, a class of synthetic antimicrobial agents, exhibit a unique mechanism of protein synthesis inhibition, showing effectiveness against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. This highlights the potential of structurally related compounds in developing new antimicrobial therapies (Diekema & Jones, 2000).
Furan Derivatives in Food Safety
The comprehensive review by Zhang & Zhang (2022) on furan, a thermal food processing contaminant, underscores the significance of understanding furan derivatives' formation, occurrence, and mitigation strategies. This knowledge is crucial for improving food safety and protecting public health (Zhang & Zhang, 2022).
CNS Acting Drugs
Saganuwan (2020) discusses the conversion of azole groups, including compounds with furan rings, into central nervous system (CNS) acting drugs. This research points to the potential of these compounds in treating neurological disorders, emphasizing the need for novel CNS medications due to the increasing prevalence of CNS diseases (Saganuwan, 2020).
Biomass Conversion to Furan Derivatives
Chernyshev, Kravchenko, & Ananikov (2017) review the conversion of plant biomass to furan derivatives, highlighting the potential of these compounds in creating sustainable polymers, functional materials, and fuels. This research illustrates the importance of furan derivatives in transitioning towards a bio-based economy (Chernyshev, Kravchenko, & Ananikov, 2017).
Propiedades
IUPAC Name |
(3-azidoazetidin-1-yl)-(furan-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c9-11-10-7-3-12(4-7)8(13)6-1-2-14-5-6/h1-2,5,7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQERINKLZSSZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=COC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Hydroxyethyl)piperidin-1-yl]pentan-1-one](/img/structure/B1476102.png)
